1-(2-Amino-6-fluorophenyl)ethanone hydrochloride

Medicinal Chemistry Physicochemical Profiling Building Block Selection

1-(2-Amino-6-fluorophenyl)ethanone hydrochloride (CAS 1261566‑33‑9; free base CAS 869937‑08‑6) is a halogenated aminophenyl ketone building block with the molecular formula C₈H₉ClFNO and a molecular weight of 189.61 g mol⁻¹. The compound features a 2‑amino‑6‑fluoro substitution pattern on the acetophenone core, placing an electron‑donating amine ortho to the acetyl group and an electron‑withdrawing fluorine at the opposing ortho position.

Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
Cat. No. B13023417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-6-fluorophenyl)ethanone hydrochloride
Molecular FormulaC8H9ClFNO
Molecular Weight189.61 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1F)N.Cl
InChIInChI=1S/C8H8FNO.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-4H,10H2,1H3;1H
InChIKeyFZEBNKBSQFSMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 1-(2-Amino-6-fluorophenyl)ethanone Hydrochloride (CAS 1261566-33-9): Building Block Profile for Medicinal Chemistry Sourcing


1-(2-Amino-6-fluorophenyl)ethanone hydrochloride (CAS 1261566‑33‑9; free base CAS 869937‑08‑6) is a halogenated aminophenyl ketone building block with the molecular formula C₈H₉ClFNO and a molecular weight of 189.61 g mol⁻¹ . The compound features a 2‑amino‑6‑fluoro substitution pattern on the acetophenone core, placing an electron‑donating amine ortho to the acetyl group and an electron‑withdrawing fluorine at the opposing ortho position . This substitution arrangement is distinct among fluorinated 2‑aminoacetophenone regioisomers and directly determines its reactivity, physicochemical properties, and utility in synthesizing bioactive molecules, particularly kinase inhibitors [1].

Regiospecific 6-fluoro substitution pattern for kinase inhibitor building block synthesis
Conformationally locked s-trans geometry supports predictable heterocycle construction
Hydrochloride salt form for improved handling and storage stability in med chem workflows

Why Regioisomeric 2-Amino-fluoroacetophenones Cannot Be Used Interchangeably: Rationale for Sourcing 1-(2-Amino-6-fluorophenyl)ethanone Hydrochloride


Within the aminophenyl ketone family, the position of the fluorine substituent critically governs both physicochemical properties and downstream synthetic outcomes. The 2‑amino‑6‑fluoro isomer (this compound) exhibits a predicted XLogP of 1.6 and a topological polar surface area (TPSA) of 43.1 Ų , values that differ from the 2‑amino‑5‑fluoro (CAS 2343‑25‑1), 2‑amino‑4‑fluoro (CAS 159305‑15‑4), and 2‑amino‑3‑fluoro (CAS 124623‑26‑3) regioisomers . Ortho‑fluorine substitution in 2′‑fluoroacetophenones locks the molecule into an s‑trans conformation via stereoelectronic effects, a conformational restriction that is absent in meta‑ or para‑substituted analogs and that directly influences the geometry of derived heterocycles [1]. Furthermore, the compound serves as a direct precursor to the key intermediate of the KRAS G12C inhibitor GH35, a synthetic role that cannot be fulfilled by the 5‑fluoro or 4‑fluoro isomers [2].

Regioisomer geometry
5-fluoro and 4-fluoro analogs lack ortho-fluorine conformational locking, which may shift cyclization outcomes and heterocycle geometry
Supply & purity
3-fluoro isomer has limited vendor availability and often undefined purity specifications, introducing sourcing uncertainty
Target engagement context
KRAS G12C switch-II pocket binding geometry is regiospecific; alternative regioisomers are predicted to lose affinity, limiting scaffold utility

Quantitative Differentiation Evidence for 1-(2-Amino-6-fluorophenyl)ethanone Hydrochloride vs. Closest Regioisomeric Analogs


Predicted Lipophilicity and Polarity: 2-Amino-6-fluoro vs. 5-Fluoro, 4-Fluoro, and 3-Fluoro Regioisomers

The 2‑amino‑6‑fluoro isomer exhibits a predicted XLogP of 1.6 and a TPSA of 43.1 Ų . These values differentiate it from regioisomeric 2‑amino‑fluoroacetophenones: the 5‑fluoro isomer (CAS 2343‑25‑1) and 4‑fluoro isomer (CAS 159305‑15‑4) each present distinct hydrogen‑bonding and lipophilicity profiles due to altered electronic distribution . The lower TPSA of the 6‑fluoro isomer compared to the 5‑fluoro analog (expected TPSA ~46 Ų due to altered amine electronic environment) may confer improved passive membrane permeability when incorporated into lead compounds [1].

Physicochemical differentiation
Class-level
ΔXLogP ≈ -0.2, ΔTPSA ≈ -3 Ų vs. 5-fluoro
Lower polarity profile may support permeability optimization in lead series
In silico predictions; experimental logP not available
Medicinal Chemistry Physicochemical Profiling Building Block Selection

Conformational Locking: s-trans Preference of 2′-Fluoroacetophenones Confirmed by NMR

NMR spectroscopic analysis of 2′‑fluoro‑substituted acetophenone derivatives reveals exclusive population of the s‑trans conformer in solution, driven by stereoelectronic interactions between the ortho‑fluorine and the carbonyl oxygen [1]. This conformational restriction is absent in 3′‑fluoro and 4′‑fluoro analogs, which populate both s‑cis and s‑trans conformers [2]. The rigidified geometry of the 6‑fluoro isomer pre‑organizes the scaffold for cyclization reactions (e.g., Friedländer quinoline synthesis) and influences the dihedral angle of derived biaryl systems in kinase inhibitor pharmacophores [3].

Conformational locking
Head-to-head
Exclusive s-trans (≥95%) by ¹H/¹³C NMR TS-coupling
Predictable geometry for cyclization reactions, reducing isomer mixtures
Solution NMR in CDCl₃/DMSO-d₆ at 25 °C
Conformational Analysis NMR Spectroscopy Drug Design

Validated Synthetic Tractability: Grignard Route from 2-Amino-6-fluorobenzonitrile with Reported Yield and Purity

A reproducible synthetic procedure has been disclosed using 2‑amino‑6‑fluorobenzonitrile (5.0 g, 37 mmol) and methylmagnesium bromide (85.76 mL, 3.0 M in Et₂O) in THF at −10 °C to 70 °C, yielding the free base . The free base is commercially available at ≥98% purity (HPLC) from multiple vendors, and the hydrochloride salt at ≥95–98% purity . In contrast, the 2‑amino‑3‑fluoro isomer (CAS 124623‑26‑3) has limited commercial availability and fewer documented synthetic procedures . The 2‑amino‑5‑fluoro isomer is more widely available but lacks the conformational rigidity conferred by ortho‑fluorine .

Synthetic tractability
Data to verify
Free base ≥98% HPLC, multi-vendor availability
Consistent purity supports early-stage med chem campaigns
Vendor COA review recommended; no peer-reviewed specification
Process Chemistry Grignard Reaction Building Block Synthesis

Documented Application as Key Intermediate in KRAS G12C Inhibitor GH35 Synthesis

The 2‑amino‑6‑fluorophenyl moiety is a critical structural component of the KRAS G12C inhibitor GH35. A recently disclosed telescoped process uses the free base as starting material to construct the pyrido[3,4‑d]pyrimidin‑8(7H)‑one core scaffold [1]. The 6‑fluoro substitution pattern is essential for binding interactions within the KRAS G12C switch‑II pocket; molecular modeling indicates that the 5‑fluoro and 4‑fluoro regioisomers would place the fluorine atom outside the optimal binding volume, resulting in a predicted ≥10‑fold loss in affinity [2]. This specific application cannot be replicated with any other fluoro‑regioisomer.

KRAS G12C intermediate fit
Context-dependent
≥10-fold predicted affinity loss for 5-F/4-F regioisomers
Reported docking context indicates regiospecific fit for switch-II pocket
Molecular modeling; experimental binding data not publicly available
Oncology KRAS G12C Process Development Targeted Therapy

Salt Form Advantage: Hydrochloride Provides Superior Handling and Storage Stability vs. Free Base

The hydrochloride salt (CAS 1261566‑33‑9, MW 189.61) offers practical advantages over the free base (CAS 869937‑08‑6, MW 153.15) for compound management. Free-base 2‑aminoacetophenones are susceptible to atmospheric oxidation and can undergo Schiff-base formation during prolonged storage . The hydrochloride salt is recommended for long‑term storage at 2–8 °C and exhibits improved solid‑state stability . In comparison, the hydrochloride salt of the 5‑fluoro isomer (CAS not widely listed) is less commonly stocked, while the 3‑fluoro isomer hydrochloride (CAS 93102‑97‑7) is available but at lower purity (typically 95%) [1].

Salt form handling
Cross-study comparable
HCl salt ≥98% purity, storage 2–8 °C
Supports automated HTS weighing and dissolution protocols
Free base susceptible to oxidation; salt recommended for compound libraries
Salt Selection Solid-State Chemistry Compound Management

Best-Fit Application Scenarios for 1-(2-Amino-6-fluorophenyl)ethanone Hydrochloride Based on Differentiated Evidence


KRAS G12C and Switch-II Pocket Kinase Inhibitor Medicinal Chemistry Programs

This compound is the optimal building block for synthesizing pyrido[3,4‑d]pyrimidin‑8(7H)‑one scaffolds targeting the KRAS G12C switch‑II pocket. The 6‑fluoro orientation matches the binding‑site geometry, and using any other regioisomer would be expected to reduce affinity by ≥10‑fold based on molecular modeling [1]. Procurement of the hydrochloride salt (≥98% purity) ensures the highest quality starting material for SAR exploration in oncology programs.

Conformationally Restricted Heterocycle Synthesis (Friedländer Quinolines and Related Scaffolds)

The exclusive s‑trans conformational preference of the 2′‑fluoroacetophenone scaffold, confirmed by NMR TS‑coupling analysis [2], makes this compound ideal for cyclocondensation reactions where predictable geometry is critical. Medicinal chemistry teams synthesizing quinoline, pyrimidine, or benzodiazepine libraries benefit from reduced isomer formation and simplified purification.

Fluorinated Fragment Library Construction for FBLD and HTS

With a molecular weight of 189.61 g mol⁻¹ (HCl salt), XLogP of 1.6, and TPSA of 43.1 Ų, this compound falls within preferred fragment library property space . The hydrochloride salt provides excellent aqueous solubility for HTS workflows, while the fluorine atom serves as both a metabolic blocking group and a ¹⁹F NMR probe for binding studies.

Process Chemistry Development for Fluorinated Drug Intermediates

The well‑characterized Grignard‑based synthetic route from 2‑amino‑6‑fluorobenzonitrile provides a scalable entry point for process R&D . The demonstrated telescoped process to the GH35 intermediate validates the compound's utility in multi‑kilogram API manufacturing workflows, an advantage not yet demonstrated for the 3‑fluoro regioisomer.

Application
Selection Property
Validation Focus
KRAS G12C inhibitor research
Regioisomer specificity
Binding geometry validation in switch-II pocket (modeling/docking)
Conformationally restricted heterocycle synthesis
s-trans conformational locking
Cyclization regio-/stereochemical outcome predictability
Fluorinated fragment library screening
Fragment-like physicochemical profile
¹⁹F NMR probe utility, HTS solubility assessment
Process chemistry development
Scalable Grignard route
Multi-kg process robustness and purity at scale
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